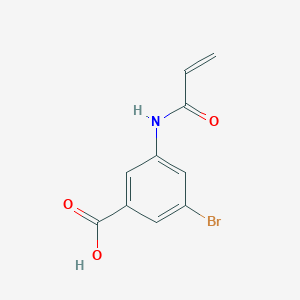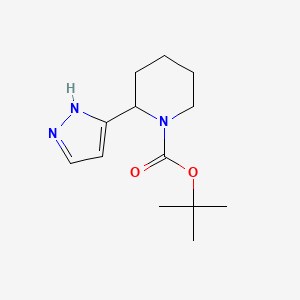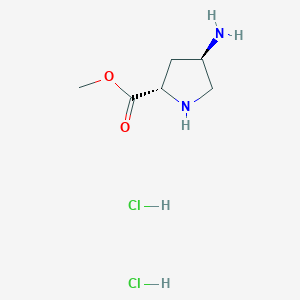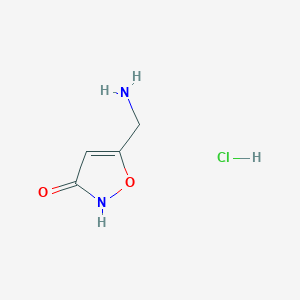
3-bromo-5-(prop-2-enamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(prop-2-enamido)benzoic acid, also known as 3-Bromo-2-methylpropionic acid or 3-Bromo-2-methylpropanoic acid, is a brominated organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 205.03 g/mol and a melting point of 100-102 °C. 3-Bromo-5-(prop-2-enamido)benzoic acid is a common intermediate in organic synthesis, and has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(prop-2-enamido)benzoic acid is not yet fully understood. However, it is believed to act as a catalyst in certain chemical reactions, and to promote the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(prop-2-enamido)benzoic acid have not been extensively studied. However, it is believed to have a range of effects on the body, including the inhibition of certain enzymes, the inhibition of certain metabolic pathways, and the inhibition of certain cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-5-(prop-2-enamido)benzoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available, making it a suitable starting material for a wide range of experiments. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also a highly reactive compound and can be hazardous if mishandled.
Zukünftige Richtungen
The potential future directions for research related to 3-Bromo-5-(prop-2-enamido)benzoic acid include further studies on its biochemical and physiological effects, and its potential applications in the pharmaceutical, agrochemical, and polymer industries. Additionally, further research into its mechanism of action and its potential interactions with other compounds could provide valuable insight into its potential uses. Furthermore, research into the synthesis of derivatives of 3-Bromo-5-(prop-2-enamido)benzoic acid could lead to the development of new compounds with a range of potential applications. Finally, research into the environmental fate and effects of 3-Bromo-5-(prop-2-enamido)benzoic acid could provide valuable information on its potential risks and benefits.
Synthesemethoden
3-Bromo-5-(prop-2-enamido)benzoic acid can be synthesized by a variety of methods, including the reaction of bromine with 2-methylpropanoic acid, the reaction of bromine with 2-methylpropionic acid, and the oxidation of 2-methylpropyl bromide.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(prop-2-enamido)benzoic acid is widely used in scientific research, particularly in the fields of organic synthesis and pharmaceuticals. It is often used as a starting material for the synthesis of various drugs and other compounds. It has also been used in the synthesis of a variety of agrochemicals, such as herbicides and insecticides. In addition, it has been used to synthesize polymers and other materials.
Eigenschaften
IUPAC Name |
3-bromo-5-(prop-2-enoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h2-5H,1H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEOSLQEBPBBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(prop-2-enamido)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)



![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)

![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)

![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)